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Galanin (1-16), mouse, porcine, rat TFA

Cat. No.: B1574845
M. Wt: 1783.90
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of the Galanin Peptide Family and its N-Terminal Fragments

The galanin peptide family is a group of structurally and functionally related peptides. frontiersin.org Over the past few decades, research has expanded this family beyond its initial member, galanin. nih.gov The family now includes galanin message-associated peptide (GMAP), galanin-like peptide (GALP), and alarin. frontiersin.orgnih.gov Galanin and GMAP are derived from the same precursor protein, preprogalanin, while GALP and its splice variant, alarin, are produced from the preproGALP gene. wikipedia.orgnih.gov

Galanin itself is a peptide that consists of 29 amino acids in most species, but 30 in humans. wikipedia.orgfrontiersin.org Its biological activity is primarily mediated by its N-terminal portion. frontiersin.org Research has demonstrated that N-terminal fragments of galanin, such as Galanin (1-16), not only retain the high receptor affinity of the full-length peptide but are also found to exist naturally in tissues. frontiersin.orgnih.gov Studies using specific radioimmunoassays and mass spectrometry have confirmed the presence of several short N-terminal galanin fragments, including galanin (1-13) and galanin (1-16), in rat tissues. nih.gov These fragments can exhibit biological effects that are distinct from the parent galanin molecule. nih.gov Galanin (1-16) is a potent agonist at the hippocampal galanin receptor, demonstrating the functional importance of this specific fragment. medchemexpress.compnas.orgmedchemexpress.comtargetmol.com

Peptide Family Member Origin Brief Description
Galanin Cleavage of preprogalaninA 29-30 amino acid neuropeptide that is widely expressed in the nervous and endocrine systems. wikipedia.orgnih.gov
Galanin Message-Associated Peptide (GMAP) Cleavage of preprogalaninA 59-60 amino acid peptide co-produced with galanin. wikipedia.orgnih.gov
Galanin-Like Peptide (GALP) Encoded by the preproGALP geneA 60-amino acid neuropeptide that shares structural similarity with galanin's N-terminus and binds to galanin receptors. wikipedia.orgresearchgate.net
Alarin Splice variant of GALP mRNAA 25-amino acid peptide that, despite its origin, does not bind to the known galanin receptors. frontiersin.orgwikipedia.org

Historical Context of Galanin Discovery and its Conserved N-Terminus Across Species

The discovery of galanin dates back to 1983 by Professor Viktor Mutt and his colleagues at the Karolinska Institute in Sweden. frontiersin.orgwikipedia.org Utilizing a novel chemical detection method that identified peptides with a C-terminal amide structure, they isolated the peptide from porcine intestinal extracts. wikipedia.org The name "galanin" was derived from its N-terminal amino acid, glycine, and its C-terminal residue, alanine. frontiersin.orgwikipedia.org

A critical aspect of galanin's structure is the remarkable conservation of its N-terminal region across different mammalian species. wikipedia.org The first 15 amino acids of the N-terminus are identical in rat, mouse, porcine, bovine, and human sequences. wikipedia.org This high degree of homology, exceeding 85% for the entire peptide among these species, underscores the evolutionary importance of this domain. wikipedia.org This conservation is particularly significant because the N-terminal portion of galanin is essential for its interaction with its receptors. frontiersin.org The fragment Galanin (1-16) encompasses this crucial, conserved binding region, making it a valuable tool for studying the galaninergic system's functions across different species. frontiersin.org Key amino acid residues within this fragment, specifically Glycine¹, Tryptophan², Asparagine⁵, Tyrosine⁹, and Glycine¹², have been identified as critical for receptor binding. frontiersin.org

Broad Biological Significance of the Galaninergic System in Mammalian Physiology

The galaninergic system, through the actions of galanin and its family members on three distinct G protein-coupled receptors (GalR1, GalR2, and GalR3), exerts a wide range of effects throughout the mammalian body. frontiersin.orgfrontiersin.org These receptors are distributed in the central and peripheral nervous systems, as well as in non-neuronal tissues, leading to the system's involvement in a diverse array of physiological and pathophysiological states. cas.cznih.gov

Galanin functions primarily as an inhibitory neuropeptide, often co-localized with classical neurotransmitters like acetylcholine (B1216132), serotonin (B10506), and norepinephrine (B1679862), where it modulates their release. wikipedia.orgnih.gov The system has been implicated in a vast number of biological processes. cas.cz Disturbances within the galaninergic system have been associated with several human diseases, including Alzheimer's disease, epilepsy, depression, and diabetes mellitus. cas.cznih.gov The widespread influence of this system makes it a significant target for biomedical research. cas.cznih.gov

Physiological Process Role of the Galaninergic System
Neurotransmission Modulates the release of several key neurotransmitters, including acetylcholine and glutamate. wikipedia.orgnih.gov
Pain and Nociception Involved in the modulation of pain signals, particularly in the spinal cord. cas.cznih.gov
Feeding and Metabolism Regulates appetite, feeding behavior, and energy homeostasis. cas.cznih.gov
Hormone Secretion Influences the release of pituitary hormones such as growth hormone and prolactin, as well as insulin. frontiersin.orgnih.gov
Mood and Behavior Implicated in the regulation of anxiety, depression, and parental behaviors. wikipedia.orgnih.gov
Neuroprotection Galanin expression is increased following nerve injury and seizures, suggesting a protective role. wikipedia.org
Inflammation Plays a role in modulating inflammatory processes, including in the gastrointestinal tract and skin. wikipedia.orgfrontiersin.org

Properties

Molecular Formula

C₈₀H₁₁₇F₃N₂₀O₂₃

Molecular Weight

1783.90

sequence

One Letter Code: GWTLNSAGYLLGPHAI

Origin of Product

United States

Galanin Receptor Interactions of Galanin 1 16 , Mouse, Porcine, Rat Tfa

Identification and Characterization of Galanin Receptor Subtypes (GalR1, GalR2, GalR3) in Mouse, Porcine, and Rat Models

The distribution of galanin receptor subtypes is widespread yet distinct, with significant expression in both the central and peripheral nervous systems.

In rodent models, all three galanin receptors are present in the CNS, though their abundance and specific locations vary.

GalR1: In rats, GalR1 mRNA is found almost exclusively in the CNS, with the highest levels of expression in the hypothalamus, amygdala, and spinal cord. nih.gov In mice, GalR1 is the most abundant and widespread galanin receptor in the CNS, with high expression in areas such as the hippocampus, amygdala, ventral tegmental area (VTA), and nucleus accumbens. mdpi.comcapes.gov.br

GalR2: Rat studies show high GalR2 mRNA expression in the hypothalamus, granule cells of the dentate gyrus, mammillary nuclei, and cerebellar cortex. nih.govmiami.edu Moderate expression is seen in the olfactory bulb, substantia nigra, and various hypothalamic nuclei. miami.edu In mice, GalR2 is also expressed in the hippocampus, cerebellar cortex, hypothalamus, and amygdala. mdpi.com

GalR3: The distribution of GalR3 in the CNS is more restricted compared to GalR1 and GalR2. In rats, GalR3 mRNA is found in low to moderate levels in many central tissues, including the preoptic/hypothalamic area. mdpi.comnih.gov Similarly, in mice, GalR3 expression is primarily noted in the hypothalamus. mdpi.com

Interactive Data Table: CNS Distribution of Galanin Receptors in Mouse and Rat

ReceptorSpeciesHigh Expression AreasModerate/Low Expression Areas
GalR1 RatHypothalamus, Amygdala, Spinal Cord nih.gov-
MouseHippocampus, Amygdala, Ventral Tegmental Area (VTA), Nucleus Accumbens (NA) mdpi.comcapes.gov.brLocus Coeruleus (LC) capes.gov.brnih.gov
GalR2 RatHypothalamus, Dentate Gyrus, Mammillary Nuclei, Cerebellar Cortex miami.eduOlfactory Bulb, Substantia Nigra, Arcuate Nucleus, Locus Coeruleus, Spinal Cord (motoneurons) nih.govmiami.edu
MouseHippocampus, Cerebellar Cortex, Hypothalamus, Amygdala mdpi.comLocus Coeruleus (LC), Subventricular Zone capes.gov.brmdpi.com
GalR3 Rat-Widely distributed at low to moderate levels; notably in the Preoptic/Hypothalamic area mdpi.comnih.gov
Mouse-Primarily restricted to the Hypothalamus mdpi.com

The expression of galanin receptors extends throughout the PNS, particularly within sensory neurons and the enteric nervous system (ENS).

Rat: In the rat PNS, GalR1 and GalR2 mRNA are highly expressed in the dorsal root ganglia (DRG). nih.gov GalR3 mRNA is also present in the PNS but at lower levels. nih.gov Specifically in the carotid body, GalR1 and GalR2 mRNA have been detected, with GalR2 expression being significantly higher, while GalR3 was not found. nih.gov In the colon, all three receptor subtypes are present. nih.gov

Mouse: In the mouse PNS, all three receptors are present in the DRG. mdpi.com GalR2 expression is particularly noted in a subset of DRG neurons, and its absence impairs neurite outgrowth from adult sensory neurons. nih.gov

Porcine: In the porcine gastrointestinal tract, a key component of the PNS, all three galanin receptors are expressed. nih.govresearchgate.net Studies on the porcine small intestine have confirmed the presence of mRNA for GALR1, GALR2, and GALR3. nih.gov GAL-immunoreactive nerve fibers are abundant in the submucosal layer and the circular muscle layer of the colon. nih.govfrontiersin.org

Interactive Data Table: PNS Distribution of Galanin Receptors in Mouse, Porcine, and Rat

ReceptorSpeciesLocation
GalR1 RatDorsal Root Ganglia (DRG), Carotid Body, Colon nih.govnih.govnih.gov
MouseDorsal Root Ganglia (DRG) mdpi.com
PorcineSmall Intestine, Colon nih.govresearchgate.net
GalR2 RatDorsal Root Ganglia (DRG), Carotid Body (high expression), Kidney nih.govnih.gov
MouseDorsal Root Ganglia (DRG) mdpi.comnih.gov
PorcineSmall Intestine, Colon nih.govresearchgate.net
GalR3 RatWidely distributed at low to moderate levels in peripheral tissues, Colon nih.govnih.gov
MouseDorsal Root Ganglia (DRG) mdpi.com
PorcineSmall Intestine, Colon nih.govresearchgate.net

Across the three species, GalR1 and GalR2 are consistently found in high abundance in both central and peripheral sensory and integrative structures, such as the hypothalamus, amygdala, and DRG. GalR3 generally shows a more restricted and lower level of expression.

A notable difference is the high and widespread expression of GalR1 throughout the mouse CNS compared to its more localized high expression in the rat CNS. mdpi.comnih.gov In the PNS, while all three species express the receptors in the enteric nervous system, the specific densities and neuronal populations can vary. For instance, in pigs, GAL-positive neurons are significantly more numerous in the submucosal plexus of the colon compared to other regions. nih.gov Furthermore, studies in the rat carotid body highlight a significant predominance of GalR2 over GalR1, with GalR3 being absent, indicating tissue-specific regulation of receptor expression. nih.gov This differential distribution suggests that the physiological effects of galanin may be mediated by different receptor subtypes depending on the species and the specific neuronal system involved.

Detailed Receptor Binding Characteristics of Galanin (1-16), Mouse, Porcine, Rat

The N-terminal fragment Galanin (1-16) is crucial for receptor interaction, as the first 15 amino acids are highly conserved across species and this fragment retains high affinity for the receptors. nih.govdiva-portal.orgoncotarget.com

Galanin (1-16) acts as a high-affinity agonist at galanin receptors, demonstrating binding affinity comparable to the full-length galanin (1-29) peptide, particularly for GalR1 and GalR2. nih.govnih.govpnas.org

GalR1 and GalR2: Studies have consistently shown that Galanin (1-16) binds with high affinity to both GalR1 and GalR2. tandfonline.comoup.com In equilibrium binding experiments on membranes from the rat ventral hippocampus, Galanin (1-16) displaced radiolabeled galanin with an IC50 of approximately 3 nM. pnas.org Both GalR1 and GalR2 bind Galanin (1-16), though some studies suggest the affinity is slightly lower than for the full-length peptide. oup.com

GalR3: GalR3 may have a lower affinity for Galanin (1-16) compared to the full-length galanin peptide. oup.com This suggests a potential mechanism for differentiating receptor subtype function, as the C-terminal portion of galanin, absent in the 1-16 fragment, may play a more significant role in binding to GalR3. oup.com

Interactive Data Table: Binding Affinity of Galanin and its Fragments for Galanin Receptors

LigandReceptorSpeciesAffinity (Ki or IC50)Selectivity
Galanin (1-29)GalR1Human0.03 nM (Ki) nih.govNon-selective
GalR2Human0.9 nM (Ki) nih.govNon-selective
GalR1-3RatHigh affinity for all three subtypes nih.govNon-selective
Galanin (1-16) GalRRat~3 nM (IC50) in ventral hippocampus pnas.orgHigh affinity for hippocampal receptors
GalR1/R2-Binds with high affinity to both tandfonline.comoup.comBinds well to both GalR1 and GalR2
GalR3-Lower affinity than full-length galanin oup.comMay distinguish GalR3 from GalR1/R2
Galanin (2-11)GalR1-Loses affinity for GalR1 nih.govtandfonline.comSelective for GalR2/GalR3 over GalR1
GalR2-Retains affinity and activity pnas.orgSelective for GalR2/GalR3 over GalR1

The N-terminal region of galanin contains several amino acid residues that are indispensable for high-affinity receptor binding and activation.

Glycine¹ (Gly¹): The very first amino acid, Glycine, is critical for high-affinity binding to GalR1. nih.govnih.gov Its removal, as in the fragment Galanin (2-11), results in a significant loss of affinity for GalR1, while affinity for GalR2 is largely maintained. nih.govtandfonline.com This structural feature is a key determinant of GalR1 selectivity.

Tryptophan² (Trp²): This residue is considered a primary pharmacophore and is absolutely essential for binding to galanin receptors. nih.govnih.gov Structural studies show the tryptophan side chain inserts into a hydrophobic pocket of the receptor. nih.gov Replacing Trp² with Alanine or even its D-isomer (D-Trp) prevents or drastically reduces binding affinity (by up to 500-fold) for the receptors. pnas.orgnih.gov

Other Critical Residues: Alanine scanning mutagenesis and structural analyses have identified other key residues within the Galanin (1-16) sequence. Asparagine⁵ (Asn⁵) and Tyrosine⁹ (Tyr⁹) are central to receptor binding. nih.govoup.comnih.gov The side chain of Tyr⁹ reaches deep into the receptor binding pocket to make crucial interactions. nih.gov Additionally, Leucine¹⁰ (Leu¹⁰) and Glycine¹² (Gly¹²) have been identified as important for the ligand-receptor interaction. nih.govnih.gov

Cross-Species Comparison of Galanin (1-16) Binding Profiles in Mouse, Porcine, and Rat Receptor Models

The N-terminal fragment of galanin, Galanin (1-16), is of significant interest in galanin research due to its high biological activity, which is comparable to the full-length galanin peptide. This section provides a comparative analysis of the binding characteristics of Galanin (1-16) to galanin receptors (GalR1, GalR2, and GalR3) in mouse, porcine, and rat models, based on available research findings.

The N-terminal region of galanin, encompassing the first 15 amino acids, is highly conserved across various species, suggesting its critical role in receptor interaction and recognition. nih.govdiva-portal.orgcreative-biolabs.com Structurally, the galanin peptide, including its N-terminal fragments, adopts an alpha-helical structure when binding to the extracellular vestibule of the receptors. nih.govbiorxiv.org This binding is crucial for initiating the downstream signaling cascades associated with galanin receptor activation.

Rat Receptor Models

Detailed binding affinity studies have been conducted on rat galanin receptors, providing specific Ki values for Galanin (1-16). These studies reveal a differential binding profile across the three receptor subtypes. Galanin (1-16) demonstrates a high affinity for both GalR1 and GalR2, with a significantly lower affinity for GalR3.

One study reported the following Ki values for Galanin (1-16) in rat:

GalR1: 4.8 ± 1.5 nM

GalR2: 5.66 ± 3.7 nM

GalR3: 49.6 ± 15.3 nM

These findings indicate that in the rat, Galanin (1-16) acts as a potent agonist at GalR1 and GalR2. The high affinity for these two receptor subtypes is consistent with observations of its strong biological effects in various rat tissues, including the hippocampus and myenteric neurons. nih.govresearchgate.net For instance, in the rat hippocampus, Galanin (1-16) has been shown to displace radiolabeled galanin with a Kd of approximately 3 nM.

Interactive Data Table: Binding Affinity of Galanin (1-16) in Rat Receptor Models

Receptor SubtypeReported Ki (nM)
GalR14.8 ± 1.5
GalR25.66 ± 3.7
GalR349.6 ± 15.3
Data derived from studies on rat galanin receptors.

Mouse and Porcine Receptor Models

While specific quantitative binding data (such as Ki or IC50 values) for Galanin (1-16) on cloned mouse and porcine galanin receptors are not extensively detailed in the currently available literature, several key points can be inferred based on the high degree of conservation in both the ligand and the receptors across these species.

The galanin receptors, particularly GalR1 and GalR2, exhibit a high degree of sequence homology between human, rat, and mouse. nih.govnih.gov For example, rat GalR1 shares 93% of its amino acid residues with human GalR1, and human GalR2 has a 92% sequence identity with rat GalR2. nih.govfrontiersin.org This high level of conservation in the receptor structure, especially in the ligand-binding domains, strongly suggests that the binding profile of Galanin (1-16) would be similar in mouse and porcine models to that observed in rats.

Studies have consistently shown that the N-terminal part of galanin is the primary determinant of receptor binding and that Galanin (1-16) retains the high affinity of the full-length peptide for GalR1 and GalR2. nih.govnih.gov The cloning of galanin receptors from mouse and the use of porcine tissues in galanin research further support the cross-species activity of galanin and its fragments. nih.govfrontiersin.org For example, porcine galanin has been used to characterize rat galanin receptors, highlighting the cross-reactivity. nih.gov

Intracellular Signaling Mechanisms Elicited by Galanin 1 16 Activation

G Protein Coupling and Associated Signal Transduction Pathways

The differential coupling of galanin receptors to various G protein families is fundamental to the pleiotropic effects of Galanin (1-16). GalR1 and GalR3 predominantly interact with the Gi/o family of proteins, leading to inhibitory cellular effects, whereas GalR2 couples to Gq/11 proteins, initiating a stimulatory cascade. nih.govnih.gov

Activation of GalR1 and GalR3 by galanin peptides, including the (1-16) fragment, triggers the engagement of pertussis toxin-sensitive Gi/o proteins. oncotarget.com This interaction leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP). nih.govoncotarget.comscispace.com This signaling pathway is a cornerstone of galanin's function as an inhibitory neuromodulator. nih.gov For instance, in GnRH neurons, the inhibitory action of Galanin (1-16) is dependent on Gi/o signaling. oup.com

Interestingly, a negative feedback mechanism appears to regulate GalR1 expression. nih.gov Studies have shown that the promoter region for GalR1 contains cAMP response elements (CRE). nih.gov An increase in cAMP levels can lead to the upregulation of GalR1 expression. nih.gov Conversely, galanin-mediated activation of GalR1 and the subsequent inhibition of the adenylyl cyclase/cAMP pathway can relieve this stimulation, creating a feedback loop. nih.gov While GalR1 and GalR3 both couple to Gi/o proteins to inhibit adenylyl cyclase, GalR3's signaling also perturbs the phosphorylation of the cAMP response element-binding protein (CREB). nih.gov

Summary of GalR1 and GalR3 Signaling via Gi/o Proteins
ReceptorG Protein CoupledPrimary EffectorSecond Messenger EffectKey Downstream ConsequenceReference
GalR1Gi/oAdenylyl Cyclase↓ cAMPInhibition of neuronal activity, modulation of gene expression oncotarget.comnih.gov
GalR3Gi/oAdenylyl Cyclase↓ cAMPPerturbation of CREB phosphorylation nih.govoncotarget.com

In contrast to GalR1 and GalR3, the GalR2 receptor subtype primarily couples to the Gq/11 family of G proteins. frontiersin.orgnih.govbiorxiv.org Galanin (1-16) is known to have a high affinity for GalR2. nih.govnih.gov Upon activation, the Gq/11 protein stimulates phospholipase C (PLC). frontiersin.orgscispace.comnih.gov PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govbiorxiv.org The generation of IP3 leads to the release of calcium (Ca2+) from intracellular stores, thereby increasing cytosolic Ca2+ levels. nih.govnih.govbiorxiv.org This pathway highlights the stimulatory potential of galanin signaling when mediated through the GalR2 receptor. frontiersin.org

Summary of GalR2 Signaling via Gq/11 Proteins
ReceptorG Protein CoupledPrimary EffectorKey Second MessengersDownstream ConsequenceReference
GalR2Gq/11Phospholipase C (PLC)Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG)Release of Ca2+ from intracellular stores frontiersin.orgnih.govnih.govbiorxiv.org

Modulation of Ion Channel Activity and Intracellular Homeostasis

A significant outcome of galanin receptor activation is the modulation of ion channel activity, which directly impacts cellular excitability and intracellular ionic balance. Galanin (1-16) influences several types of channels, primarily through the G protein subunits released upon receptor activation.

Galanin is known to activate ATP-sensitive potassium (KATP) channels. nih.gov This activation is mediated through a pertussis toxin-sensitive G-protein, consistent with the involvement of the Gi/o pathway. nih.gov In insulin-secreting RINm5F cells, galanin was shown to specifically activate KATP channels, leading to membrane hyperpolarization. oncotarget.comnih.gov The opening of these channels increases potassium efflux, making the cell interior more negative and thus reducing its excitability. oncotarget.com This mechanism is also proposed to be a factor in the cardioprotective effects of galanin under hypoxic conditions. oncotarget.com

Galanin (1-16) exerts a potent inhibitory effect on voltage-dependent calcium channels (VDCCs), particularly N-type and L-type channels. Research on rat cultured myenteric neurons demonstrated that Galanin (1-16) inhibited depolarization-evoked increases in intracellular calcium in a dose-dependent manner, with an EC50 of 0.172 µM. nih.govnih.gov This effect was mediated by GalR1, as it was blocked by a selective GalR1 antagonist. nih.govnih.govpsu.edu Further studies in rat nucleus tractus solitarius neurons confirmed that galanin inhibits N- and P/Q-type VDCCs via Gi/o-protein βγ subunits released upon GalR1 activation. Similarly, in HEK-293 cells expressing N-type calcium channels, agonists including Galanin (1-16) robustly inhibited the calcium current when co-expressed with GalR1, but not GalR2. jneurosci.org This inhibition of calcium influx is a primary mechanism by which galanin reduces neurotransmitter release from nerve terminals. nih.gov

Effects of Galanin (1-16) on Ion Channels
Ion ChannelEffectMediating Receptor/PathwayCellular ConsequenceModel SystemReference
ATP-sensitive K+ ChannelsActivationGi/oHyperpolarization, reduced excitabilityRINm5F insulinoma cells oncotarget.comnih.gov
N-type Ca2+ ChannelsInhibitionGalR1 / Gi/oReduced Ca2+ influx, decreased neurotransmitter releaseRat myenteric neurons, HEK-293 cells nih.govjneurosci.org
L-type Ca2+ ChannelsInhibitionNot specifiedReduced Ca2+ influxGeneral

Allosteric Modulation of Galanin Receptors: Insights from Neuromodulators (e.g., Zinc Ion)

Recent structural and functional studies have revealed that galanin receptor activity can be allosterically modulated. The neuromodulator zinc ion (Zn2+) has been identified as a negative allosteric modulator specifically for the GalR1 receptor, but not for GalR2. nih.govbiorxiv.orgpnas.org Cryo-electron microscopy studies have shown that zinc ions can bind to GalR1 and attenuate its activation by galanin. nih.govbiorxiv.org This effect is thought to occur because zinc binding restricts the conformational changes in the receptor, particularly of transmembrane helix 6 (TM6), that are necessary for full activation. nih.gov This finding suggests that local concentrations of neuromodulators like zinc in the central nervous system could fine-tune galaninergic signaling, adding another layer of complexity to its regulatory functions. nih.govbiorxiv.org

Physiological and Pathophysiological Roles of Galanin 1 16 in Animal Models

Role in Neuroprotection and Neuronal Plasticity

Galanin and its fragments have emerged as key players in the brain's response to injury and neurodegenerative processes. Their actions are crucial for neuronal survival and the promotion of recovery mechanisms.

Protective Effects Against Excitotoxic Damage and Neuronal Injury in Mouse and Rat Central Nervous System Models

Galanin demonstrates significant neuroprotective properties against excitotoxic damage, a process implicated in various neurological disorders. Studies in rodent models have shown that galanin can shield neurons from the detrimental effects of excessive glutamate, an excitatory neurotransmitter. elifesciences.orgelifesciences.org This neuroprotective effect is largely attributed to the activation of the GalR2 receptor. researchgate.netnih.gov For instance, in models of hippocampal injury, the presence of galanin reduces neuronal cell death. nih.gov Transgenic mice overexpressing galanin exhibit less hippocampal neuronal cell death following injury compared to wild-type controls, while galanin knockout mice show increased neuronal loss. nih.gov Furthermore, galanin has been shown to protect cortical astrocytes from oxidative stress, another contributor to neuronal injury. nih.gov This protection is also mediated primarily through GalR2 and involves the suppression of the pERK1/2 signaling pathway. nih.gov

The neuroprotective capacity of galanin extends to various injury models. It has been shown to be effective against amyloid-beta induced neurotoxicity, a hallmark of Alzheimer's disease, in primary cultured hippocampal neurons from rats and transgenic mice. nih.gov This suggests a broader therapeutic potential for galanin and its analogs in neurodegenerative conditions characterized by excitotoxicity and oxidative stress.

Contribution to Neuronal Regeneration and Recovery in Animal Models of Neuropathological Conditions

Following neuronal injury, the upregulation of galanin is a robust and critical component of the regenerative response. researchgate.net In animal models of peripheral nerve injury, a dramatic increase in galanin expression is observed in the dorsal root ganglion (DRG) neurons. nih.gov This upregulation is considered a key element in promoting axonal regeneration and functional recovery. researchgate.netnih.gov Studies using galanin knockout mice have demonstrated a reduced capacity for sensory neuron regeneration after a sciatic nerve crush injury, highlighting the essential role of endogenous galanin in this process. nih.gov

The trophic effects of galanin on neuronal regeneration are primarily mediated by the GalR2 receptor. researchgate.net Activation of GalR2 stimulates neurite outgrowth from adult sensory neurons, a crucial step in nerve repair. researchgate.net In diabetic rats with sciatic nerve injury, treatment with exogenous galanin has been shown to promote the regeneration of the injured nerve and alleviate neuropathic pain. nih.gov These findings underscore the potential of targeting the galanin system, particularly GalR2, to enhance recovery from peripheral nerve damage and other neuropathological conditions. The table below summarizes key findings on the role of galanin in neuronal regeneration.

Animal ModelInjury ModelKey Findings on Galanin's Role in RegenerationPrimary Receptor InvolvedReference
MouseSciatic Nerve CrushReduced rate of peripheral nerve regeneration in galanin knockout mice.Not specified nih.gov
RatSciatic Nerve Pinch in Diabetic ModelExogenous galanin promoted regeneration of the injured sciatic nerve.GalR2 nih.gov
GeneralPeripheral Nerve InjuryUpregulation of galanin in DRG neurons is a key regenerative response.GalR2 researchgate.netnih.gov

Modulation of Nociception and Pain Processing

Galanin (1-16) exhibits a complex and multifaceted role in the modulation of pain, with its effects being dependent on the dose, the specific receptor subtype activated, and the underlying pain state.

Biphasic and Dose-Dependent Effects of Galanin (1-16) on Spinal and Supraspinal Nociceptive Transmission in Rat Models

Intrathecal administration of Galanin (1-16) in rats has been shown to produce biphasic effects on the spinal nociceptive flexor reflex. nih.gov At lower doses, Galanin (1-16) facilitates the reflex, suggesting a pronociceptive (pain-enhancing) effect. nih.govnih.gov Conversely, at higher doses, it initially causes facilitation followed by a depressive, or antinociceptive (pain-reducing), effect. nih.gov This biphasic action mirrors the effects observed with the full-length galanin peptide, indicating that the N-terminal fragment is critical for its biological activity in the spinal cord. nih.gov

This dose-dependent modulation is a key characteristic of galanin's function in pain processing. Low concentrations of galanin are generally associated with pronociceptive actions, while higher concentrations tend to be antinociceptive. nih.govmdpi.com This complex interplay suggests a finely tuned regulatory system for nociceptive signals.

Differential Roles of GalR1 (Inhibitory) and GalR2 (Excitatory) in Pain Modulation

The contrasting effects of Galanin (1-16) on pain are mediated by the differential activation of its receptors, GalR1 and GalR2. GalR1 activation is primarily associated with inhibitory effects on nociceptive transmission, leading to antinociception. nih.govmdpi.com In contrast, GalR2 activation is largely linked to excitatory effects, resulting in pronociception, particularly at low concentrations of galanin. nih.govmdpi.com

In the spinal cord, the antinociceptive effects of high-dose galanin are thought to be mediated by GalR1, while the pronociceptive effects of low-dose galanin are attributed to GalR2 activation. nih.gov This differential receptor function provides a molecular basis for the biphasic effects of galanin on pain. The table below outlines the distinct roles of GalR1 and GalR2 in pain modulation.

ReceptorPrimary Effect on NociceptionAssociated Galanin ConcentrationLocation of ActionReference
GalR1Inhibitory (Antinociceptive)HighSpinal and Supraspinal nih.govmdpi.com
GalR2Excitatory (Pronociceptive)LowSpinal and Peripheral nih.govmdpi.com

Upregulation of Galanin and its Receptors in Response to Peripheral Nerve Injury in Animal Models

A hallmark of the nervous system's response to peripheral nerve injury is the dramatic upregulation of galanin and its receptors in sensory neurons. Following nerve damage in rodent models, there is a significant increase in the expression of galanin in the DRG neurons. nih.govmdpi.com This upregulation is a key adaptive response that influences both pain signaling and neuronal regeneration.

In chronic pain states resulting from nerve injury, the expression of galanin receptors also undergoes plastic changes. Typically, GalR1 expression is downregulated, while GalR2 expression is upregulated in the DRG and spinal dorsal horn. mdpi.com This shift in receptor expression may contribute to the development of hypersensitivity to pain. However, the increased levels of galanin itself are generally considered to have a protective, antinociceptive role in the context of neuropathic pain, primarily through the activation of the remaining or upregulated GalR1 receptors. mdpi.com The increased galanin levels are thought to counteract the hyperexcitability of injured neurons. mdpi.com

Influence on Seizure Susceptibility and Epilepsy Models

Galanin is recognized as a potent endogenous anticonvulsant, with its fragment Galanin (1-16) retaining significant biological activity. researchgate.net Research across various rodent models of epilepsy has consistently highlighted its potential as a neuroprotective agent.

The anticonvulsant properties of galanin and its analogs have been demonstrated in a variety of chemically and electrically induced seizure models in rodents. frontiersin.org Intracerebroventricular administration of galanin has shown anticonvulsant activity in rodents exposed to pentylenetetrazol (PTZ) or lithium-pilocarpine (Li-pilocarpine). frontiersin.org The Li-pilocarpine model, which induces status epilepticus (SE), has been a valuable tool in demonstrating galanin's protective effects. nih.gov For instance, galanin injection into the hilus of the dentate gyrus can prevent the induction of self-sustaining status epilepticus (SSSE) and even terminate established SSSE. nih.govjneurosci.org

The 6 Hz corneal stimulation model, considered a model for pharmacoresistant partial epilepsy, has also been used to evaluate the efficacy of systemically active galanin analogs. nih.govacs.orgnih.gov The analog Gal-B2 (also known as NAX 5055), which has a preference for the GalR1 receptor, has shown potent anticonvulsant activity in this model. frontiersin.orgnih.govacs.org Another analog, [N-Me, des-Sar]Gal-B2, which preferentially binds to GalR2, also exhibits significant anticonvulsant effects in the 6 Hz mouse model. frontiersin.org Furthermore, non-peptide agonists like galmic (B1264387) and galnon (B1674412) have been shown to prevent PTZ-induced seizures. frontiersin.org

Interactive Data Table: Anticonvulsant Efficacy of Galanin and Analogs in Rodent Seizure Models
Compound Seizure Model Animal Key Findings Citations
GalaninPicrotoxin-kindledRatDemonstrated anticonvulsant activity. frontiersin.orgnih.gov
GalaninPentylenetetrazol (PTZ)RodentExhibited anticonvulsant effects. frontiersin.org
GalaninLi-pilocarpineRat, MousePrevented and terminated status epilepticus; reduced seizure severity. frontiersin.orgnih.govpnas.org
GalaninPerforant path stimulation (PPS)RatPrevented and terminated self-sustaining status epilepticus. frontiersin.orgjneurosci.org
Gal-B2 (NAX 5055)6 Hz corneal stimulationMousePotent anticonvulsant activity. frontiersin.orgnih.govacs.org
[N-Me, des-Sar]Gal-B26 Hz corneal stimulationMousePotent anticonvulsant activity. frontiersin.org
GalmicStatus epilepticus (intrahippocampal)RatBlocked status epilepticus. pnas.org
GalnonPentylenetetrazol (PTZ)RodentPrevented seizures. frontiersin.org
CYM2503Li-pilocarpineRat, MouseIncreased seizure latency and decreased total seizure time. pnas.org

The use of genetic mouse models has been instrumental in confirming the endogenous role of galanin in seizure control. Mice with a targeted deletion of the galanin gene (galanin knockout) exhibit a lower threshold for developing status epilepticus induced by perforant path stimulation or kainic acid. frontiersin.org These knockout mice also show increased susceptibility to seizures. nih.gov Conversely, transgenic mice that overexpress galanin demonstrate a higher seizure threshold and increased resistance to seizure induction in models using perforant path stimulation, PTZ, and kainic acid. frontiersin.orgpnas.orgpnas.org Furthermore, mice overexpressing galanin were found to be less affected in the hippocampal kindling model of epilepsy. frontiersin.org These findings from genetic models strongly support the concept of galanin as an endogenous anticonvulsant neuropeptide. nih.gov

Interactive Data Table: Seizure Susceptibility in Galanin Genetic Mouse Models
Genetic Model Seizure Model Key Findings Citations
Galanin Knockout (KO)Perforant path stimulation, Kainic acidLowered seizure threshold, increased susceptibility to status epilepticus. frontiersin.org
Galanin Knockout (KO)GeneralIncreased seizure susceptibility. nih.gov
Galanin Overexpressing (OE)Perforant path stimulation, PTZ, Kainic acidHigher seizure threshold, increased resistance to seizure induction. frontiersin.orgpnas.orgpnas.org
Galanin Overexpressing (OE)Hippocampal kindlingLess affected by kindling epileptogenesis. frontiersin.org

The anticonvulsant effects of galanin are mediated through its G protein-coupled receptors, primarily GalR1 and GalR2, which are both expressed in the hippocampus. nih.govnih.gov Studies using knockout mice and subtype-selective ligands have begun to dissect the specific roles of these receptors.

GalR1 knockout mice exhibit increased seizure susceptibility, suggesting a crucial role for this receptor in mediating the anticonvulsant actions of endogenous galanin. nih.govnih.gov These mice show more severe seizures in the Li-pilocarpine and perforant path stimulation models compared to their wild-type counterparts. nih.govnih.gov The anticonvulsant effect of the non-peptide agonist galnon appears to be mediated via GalR1. frontiersin.org

The role of GalR2 in seizure modulation is also significant. Down-regulation of GalR2 expression in the rat hippocampus leads to increased seizure severity. pnas.org In contrast, GAL2-KO mice show an increased number of seizures and more time spent in seizures induced by intrahippocampal kainic acid, supporting a protective role for GalR2. nih.gov However, the response to PTZ was not altered in GAL2-KO mice. nih.gov The development of GalR2-preferring agonists has further highlighted its potential as a therapeutic target for epilepsy. nih.govacs.orgacs.org

Interactive Data Table: Role of GalR1 and GalR2 in Seizure Modulation
Receptor Subtype Model/Method Key Findings Citations
GalR1Knockout mice (Li-pilocarpine, PPS models)Increased seizure severity and susceptibility. nih.govnih.govnih.gov
GalR1Pharmacological (galnon)Mediates anticonvulsant effect of galnon. frontiersin.org
GalR2Knockdown (antisense)Increased seizure severity. pnas.org
GalR2Knockout mice (intrahippocampal kainic acid)Increased number of seizures and total time in seizures. nih.gov
GalR2Knockout mice (PTZ)No alteration in seizure response. nih.gov
GalR1 and GalR2GeneralBoth mediate the anticonvulsant effects of galanin. pnas.orgoup.com

Regulation of Feeding Behavior and Energy Homeostasis

Galanin is also a key player in the intricate neural circuits that control feeding and energy balance. Its actions are particularly prominent within the hypothalamus, a critical brain region for regulating appetite and metabolism. nih.gov

The N-terminal fragment of galanin, Galanin (1-16), contains the critical amino acid sequence necessary to stimulate feeding behavior in rats. researchgate.net Acute injections of galanin or Galanin (1-16) into the hypothalamus or lateral ventricles of sated rodents reliably stimulate food consumption. researchgate.netnih.govresearchgate.net Research has shown a particular link between galanin and the intake of dietary fat. nih.gov Mice that overexpress the galanin gene consume more of a high-fat diet compared to wild-type controls. nih.gov Conversely, galanin knockout mice consume significantly less energy and gain less weight when fed a high-fat diet. researchgate.net These findings underscore galanin's role in promoting the intake of energy-dense foods.

The effects of galanin on feeding behavior are mediated by its receptor subtypes, with evidence pointing to a significant role for GalR1. The administration of a GalR1 selective agonist, M617, has been shown to markedly stimulate the consumption of high-fat milk in rodents. nih.gov In contrast, GalR2 selective agonists did not appear to affect the intake of high-fat milk or other palatable foods in the same study. nih.gov These results suggest that GalR1 is a key mediator of the acute orexigenic (appetite-stimulating) effects of galanin, particularly in the context of fat intake. nih.gov While GalR2's role in feeding is less clear from these studies, it is known to be expressed in hypothalamic nuclei involved in energy homeostasis. karger.com

Contributions to Cognitive Function and Memory Processes

Galanin (1-16) has been shown to be an agonist at the hippocampal galanin receptor, a brain region critical for learning and memory. medchemexpress.compnas.org Its influence on cognitive functions is complex, with studies indicating both inhibitory and, in some contexts, modulatory roles. researchgate.net

The administration of galanin has been demonstrated to impair performance in a variety of learning and memory tasks in rodents. nih.govpnas.org Transgenic mice overexpressing galanin exhibit deficits in cognitive tests, including the Morris water maze, a task assessing spatial navigation, and the social transmission of food preference test for olfactory memory. nih.govpnas.orgcas.cz Specifically, in the Morris water maze, galanin-overexpressing mice show impaired performance during the probe trial, where they fail to preferentially search the quadrant where the platform was previously located. nih.gov This suggests a deficit in memory consolidation or retrieval. unifr.ch Similarly, these mice display an inability to remember a familiar scent in olfactory memory tasks, further supporting the role of elevated galanin levels in memory impairment. nih.gov

Conversely, studies on mice with a null mutation for the GAL-R1 receptor subtype have shown a more nuanced role for endogenous galanin. These mutant mice were unimpaired in the Morris water maze and social transmission of food preference tasks. nih.gov This suggests that under normal physiological conditions, the influence of endogenous galanin on these specific memory processes may not be significant, or that other receptor subtypes compensate for the lack of GAL-R1. unifr.chnih.gov

Galanin is a well-established inhibitory modulator of cholinergic transmission in the hippocampus. conicet.gov.ar It can reduce the release of acetylcholine (B1216132), a neurotransmitter crucial for learning and memory. pnas.orgpnas.org This inhibitory action is thought to be a key mechanism through which galanin impairs cognitive function. unifr.ch Studies have shown that galanin blocks the slow cholinergic excitatory postsynaptic potential (EPSP) in CA1 pyramidal neurons of the ventral hippocampus. unifr.chjneurosci.org The N-terminal fragment, Galanin (1-16), has been identified as an agonist at the hippocampal galanin receptor and can mimic the inhibitory effects of the full-length peptide on cholinergic activity. pnas.orgjneurosci.org

Furthermore, galanin influences synaptic plasticity, a cellular mechanism underlying learning and memory. It has been shown to reduce long-term potentiation (LTP), a form of synaptic strengthening, in hippocampal slices. pnas.orgunifr.chpnas.org This effect is partly mediated by the inhibition of cholinergic inputs to the hippocampus. unifr.ch The interaction between galanin and the cholinergic system is complex and can involve heteromers of galanin and dopamine (B1211576) receptors, which modulate acetylcholine release in the ventral hippocampus. core.ac.ukfrontiersin.org The inhibitory effects of galanin on both neurotransmitter release and synaptic plasticity in hippocampal circuits provide a strong basis for its observed impact on cognitive tasks. unifr.chpnas.org

Role in Stress Response and Affective Behaviors

Galanin and its receptors are widely distributed in brain regions that regulate stress and emotion, and the galanin system is highly responsive to stressors. pnas.orgnih.gov Research in rodent models has revealed a significant and often complex role for Galanin (1-16) in modulating stress responses and behaviors related to anxiety and depression.

Studies in mice have demonstrated that galanin can exert a bidirectional, or dual, effect on stress responses. nih.govnih.gov For instance, the central administration of a high dose of galanin can attenuate stress-induced hyperthermia, a physiological response to stress. nih.govnih.govnih.gov In contrast, a low dose of galanin can enhance this hyperthermic response. nih.govnih.govnih.gov This bidirectional effect is also correlated with changes in stress hormone levels, such as adrenocorticotropic hormone (ACTH) and corticosterone. nih.govnih.gov This suggests that the concentration of galanin in specific brain circuits is a critical determinant of the physiological stress response. Chronically elevated levels of galanin in noradrenergic neurons have been shown to confer stress resilience in mice. nih.govbiorxiv.orgjneurosci.org Furthermore, chemogenetic activation of galanin neurons in the lateral hypothalamus has been found to decrease anxiety-like behavior in several behavioral tests. researchgate.net

The galanin system is implicated in the pathophysiology of depression and anxiety. pnas.orgnih.govnih.govdovepress.com Animal models of depression, such as the chronic mild stress (CMS) model in rats, have shown alterations in the galanin system. nih.govnih.gov In rats exposed to CMS, an increase in the expression of the galanin receptor 1 (GalR1) in the ventral periaqueductal gray has been observed, and knocking down this receptor reversed depression-like behaviors. nih.govnih.gov This suggests that overactivity of the GalR1 pathway may contribute to a depressive phenotype. nih.gov

Conversely, there is also evidence for the anxiolytic (anxiety-reducing) and antidepressant-like effects of galanin. mdpi.comresearchgate.net For instance, chronically elevated galanin in noradrenergic neurons can make mice resistant to the anxiogenic effects of stress. nih.gov Some studies propose that the different effects of galanin on mood may be mediated by different receptor subtypes, with GalR1 activation being pro-depressive and GalR2 activation having antidepressant-like effects. nih.govresearchgate.net The neuropeptide has also been shown to have effects on behaviors related to anxiety and depression in various rodent models. unifr.ch

The diverse effects of galanin on stress and mood are, to a large extent, determined by which of its three receptor subtypes (GalR1, GalR2, and GalR3) is activated. nih.govnih.gov The GalR1 subtype appears to play a pivotal role in mediating some of the stress-resistant effects of high-dose galanin. nih.govnih.gov In studies using GalR1 knockout mice, the anxiolytic-like effects of a high dose of galanin, including the attenuation of stress-induced hyperthermia and the reduction of stress hormone levels, were absent. nih.govnih.gov This indicates that GalR1 is critical for these specific galanin-mediated responses to stress. nih.gov

Furthermore, research suggests that GalR1 activation in certain brain regions, like the ventral periaqueductal gray, is associated with pro-depressive effects. nih.govnih.gov In contrast, other studies point towards GalR2 activation as a potential mechanism for antidepressant-like actions. nih.govresearchgate.net The differential distribution and signaling pathways of these receptor subtypes throughout the brain's emotional circuits likely underlie the complex and sometimes opposing roles of galanin in stress and affective behaviors. pnas.orgnih.gov

Data Tables

Table 1: Impact of Galanin (1-16) on Learning and Memory in Mouse Models

Behavioral Task Animal Model Key Findings References
Morris Water Maze Galanin-overexpressing mice Impaired spatial memory, specifically during the probe trial. nih.gov
Social Transmission of Food Preference Galanin-overexpressing mice Deficits in olfactory memory. nih.govpnas.org
Morris Water Maze GAL-R1 knockout mice No impairment in spatial learning and memory. nih.gov

Table 2: Role of Galanin (1-16) in Stress and Affective Behaviors in Rodent Models

Model/Test Animal Model Key Findings References
Restraint Stress Mice High-dose galanin attenuates stress-induced hyperthermia; low-dose enhances it. nih.govnih.gov
Chronic Mild Stress Rats Increased GalR1 expression in the ventral periaqueductal gray is linked to depression-like behavior. nih.govnih.gov
Stress Resilience Mice with chronic galanin elevation Increased resilience to the anxiogenic effects of stress. nih.govjneurosci.org

Modulation of Gastrointestinal Function

Galanin (1-16) is a significant modulator of gastrointestinal (GI) functions, exerting complex and sometimes opposing effects on motility and neuronal activity within the gut. This regulation is critical for the normal processing of food and the maintenance of gut homeostasis.

Regulation of Gastrointestinal Motility and Secretion in Rat Models

The influence of Galanin (1-16) on gastrointestinal motility in rat models is multifaceted, with effects varying based on the experimental conditions (in vivo vs. in vitro). In vivo studies on anesthetized rats have shown that Galanin (1-16), which has a high affinity for Galanin Receptor 1 (GalR1) and Galanin Receptor 2 (GalR2), induces a sustained decrease in intragastric pressure, indicating an inhibitory effect on gastric motility. nih.gov In contrast, when applied in vitro to isolated rat gastric fundus strips, Galanin (1-16) induces smooth muscle contraction. nih.govicm.edu.pl This suggests a direct excitatory effect on the muscle tissue that may be modulated by neural or endocrine factors in a whole-organism context. nih.gov While galanin is known to inhibit gastric acid secretion, the specific actions of the (1-16) fragment on secretion are primarily inferred from its potent activity at galanin receptors located on secretory cells and enteric neurons.

Table 1: Effects of Galanin (1-16) on Gastric Motility in Rat Models

Experimental Condition Model Observed Effect of Galanin (1-16) Implied Mechanism Source(s)
In Vivo Urethane-anesthetized rats Long-lasting decrease of intragastric pressure (inhibition) Likely mediated by an extrinsic, non-GalR1 neural pathway nih.gov

Effects on Enteric Neuronal Activity and Neurotransmitter Release

Galanin (1-16) plays a significant role in modulating the activity of the enteric nervous system (ENS), the intrinsic nervous system of the gut. nih.gov Its primary action on myenteric neurons is inhibitory. nih.govphysiology.org This inhibition is achieved by modulating ion channel activity, which in turn controls neurotransmitter release.

Research using cultured rat myenteric neurons demonstrates that Galanin (1-16) markedly inhibits depolarization-evoked calcium (Ca²⁺) increases in the neuronal cell bodies. nih.govnih.gov This effect is dose-dependent and occurs through the blockade of voltage-dependent calcium channels. nih.gov By preventing Ca²⁺ influx, which is a critical step for synaptic vesicle fusion and exocytosis, Galanin (1-16) effectively reduces the release of neurotransmitters from these neurons. nih.gov This mechanism is believed to be primarily mediated by GalR1, as the inhibitory effect of Galanin (1-16) on Ca²⁺ influx can be blocked by a selective GalR1 antagonist. nih.gov These findings support the hypothesis that galanin modulates excitatory cholinergic transmission within the myenteric plexus through the activation of GalR1. nih.gov

Table 2: Dose-Dependent Inhibition of K⁺-Evoked Calcium Influx by Galanin (1-16) in Cultured Rat Myenteric Neurons

Concentration of Galanin (1-16) Mean Inhibition of Ca²⁺ Influx (%) Significance (P-value) Source(s)
10 nM 24.10% <0.05 nih.gov
100 nM Not specified, but part of a dose-dependent curve - nih.gov
1 µM 53.55% <0.05 nih.gov

| EC₅₀ | 0.172 µM | - | nih.gov |

Interactions with Other Neurotransmitter and Neuropeptide Systems

Galanin (1-16) functions as a key neuromodulator, influencing the release and postsynaptic actions of numerous classical neurotransmitters and interacting with other neuropeptide systems. wikipedia.org The N-terminal portion of galanin, represented by the (1-16) fragment, is crucial for high-affinity receptor binding and agonist activity. nih.govfrontiersin.org

Modulation of Classical Neurotransmitter Release and Postsynaptic Actions (e.g., Acetylcholine, Norepinephrine (B1679862), Serotonin (B10506), Dopamine)

Galanin (1-16) exerts predominantly inhibitory control over the release of several major neurotransmitters across different regions of the central and peripheral nervous systems.

Acetylcholine (ACh): In the rat ventral hippocampus, Galanin (1-16) acts as a potent agonist at galanin receptors to inhibit the release of acetylcholine. nih.govnih.govpnas.orgosti.gov This inhibitory action is also observed in the enteric nervous system, where galanin is understood to reduce ACh release from myenteric neurons, contributing to its regulation of gut motility. nih.gov

Norepinephrine (NE): The interaction with the noradrenergic system is complex. In hypothalamic slices, galanin inhibits the stimulation-evoked release of norepinephrine, an action that is partly mediated by α2-adrenergic receptors. ahajournals.org This inhibitory effect is also seen in the medulla oblongata. ahajournals.org However, in the paraventricular nucleus (PVN), galanin's effects on feeding behavior are thought to be mediated through an increase in norepinephrine release. jneurosci.org Galanin is co-expressed and co-released with norepinephrine from neurons in the locus coeruleus, indicating a close functional relationship in mediating stress responses. nih.gov

Serotonin (5-HT): Galanin and its fragments modulate serotonergic transmission originating in the dorsal raphe nucleus (DRN). diva-portal.org The full galanin peptide can reduce serotonin concentrations, an effect mediated by the inhibitory GalR1 receptor. nih.gov Conversely, activation of GalR2 can increase serotonin release. nih.gov Given that Galanin (1-16) is a potent agonist at both GalR1 and GalR2, its net effect on the serotonin system is likely dependent on the specific receptor population expressed in a given brain region. nih.govnih.gov

Dopamine (DA): Galanin generally exerts an inhibitory influence on the dopaminergic system. It has been shown to decrease stimulation-evoked dopamine release in rat striatal slices and from the median eminence. jneurosci.orgnih.govoup.com This action is consistent with a GalR1-mediated mechanism. nih.gov

Table 3: Summary of Galanin (1-16) Modulation of Classical Neurotransmitters

Neurotransmitter Brain/System Region Predominant Effect of Galanin (1-16) Source(s)
Acetylcholine Hippocampus, Enteric Nervous System Inhibition of release nih.govnih.govnih.gov
Norepinephrine Hypothalamus, Medulla Oblongata Inhibition of release ahajournals.orgahajournals.org
Norepinephrine Paraventricular Nucleus Stimulation of release (inferred) jneurosci.org
Serotonin Dorsal Raphe, Hippocampus Complex modulation (inhibition via GalR1, stimulation via GalR2) nih.govdovepress.com

Co-existence and Functional Cross-Talk with Other Neuropeptides (e.g., Neuropeptide Y, Substance P, Vasoactive Intestinal Peptide)

Galanin is frequently co-localized with other neuropeptides within the same neurons, suggesting a coordinated regulation of physiological functions. wikipedia.orgfrontiersin.org

Neuropeptide Y (NPY): There is significant evidence for functional cross-talk between the galanin and NPY systems. nih.gov Galanin and NPY are co-localized in noradrenergic neurons projecting to the hypothalamus, and both peptides can independently inhibit norepinephrine release in this region. ahajournals.org Furthermore, interactions at the receptor level, including the formation of GalR/NPY receptor heteromers, have been proposed as a key molecular mechanism for modulating emotional, metabolic, and cardiovascular networks. dovepress.comnih.gov

Substance P (SP): Galanin and Substance P are known to be co-expressed in some populations of primary sensory neurons. wikipedia.org While direct functional studies involving Galanin (1-16) and SP are limited, the development of chimeric peptides, such as M15 which links Galanin (1-13) to a fragment of Substance P, highlights the close relationship and potential for mutual modulation between these two systems. frontiersin.org

Vasoactive Intestinal Peptide (VIP): In the rat stomach, GalR1 immunoreactivity is found on neurons that are also immunoreactive for VIP. nih.gov This co-localization within the enteric nervous system points towards a functional interaction in the regulation of gastrointestinal blood flow, secretion, and motility, though the precise nature of this cross-talk requires further investigation. nih.govwikipedia.org

Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation in Stress Physiology

The galanin system is a crucial regulator of the body's response to stress, primarily through its modulation of the hypothalamic-pituitary-adrenal (HPA) axis. researchgate.netpnas.org The overarching effect of galanin under stressful conditions is inhibitory, serving to prevent an overactivation of the HPA axis. nih.gov

In response to stress, galanin is released in key brain regions like the hypothalamus and locus coeruleus. pnas.org Evidence suggests that galanin, acting through GalR1 receptors, can inhibit noradrenergic input to the paraventricular nucleus (PVN) of the hypothalamus. nih.gov This action reduces the release of corticotropin-releasing factor (CRF), which in turn dampens the downstream activation of the pituitary and adrenal glands, ultimately lowering the secretion of glucocorticoids like corticosterone. nih.gov This mechanism positions galanin as a key player in stress resilience and the prevention of the pathophysiological consequences of chronic stress. researchgate.net Interestingly, in the absence of stress, galanin can have a stimulatory effect on the HPA axis, indicating its role is state-dependent. nih.gov

Regulatory Influence on Reproductive Endocrine System: GnRH Neuron Activity and Secretion

The neuropeptide galanin, and its biologically active N-terminal fragment Galanin (1-16), exert a complex and significant regulatory influence on the reproductive endocrine system. This regulation is primarily achieved by modulating the activity and secretion of Gonadotropin-releasing hormone (GnRH) neurons, the central drivers of the reproductive axis. Research in mouse and rat models has revealed that Galanin (1-16) can have both inhibitory and stimulatory effects on GnRH neurons, depending on the context and experimental model.

In the male rat brain, galanin-immunoreactive neurons are found colocalized with a subset of Gonadotropin-releasing hormone (GnRH) neurons, then referred to as Luteinizing hormone-releasing hormone (LHRH) neurons, in the preoptic area. nih.gov Approximately 15-20% of these LHRH-like galanin neurons also test positive for LHRH. nih.gov Furthermore, some LHRH cells are surrounded by galanin-immunoreactive nerve terminals, suggesting direct synaptic communication. nih.gov This anatomical relationship points to galanin being an important regulator of reproductive functions. nih.gov Studies on nerve terminals from the rat median eminence have shown that galanin can enhance the release of LHRH in vitro. nih.gov This suggests a role for galanin as a neurotransmitter that facilitates the release of GnRH. nih.gov The stimulatory effect of galanin on the GnRH/Luteinizing Hormone (LH) axis in rats is further supported by evidence that central administration of galanin increases LH secretion, an effect that is blocked by galanin antagonists. karger.com

Conversely, studies using mouse models have demonstrated a potent inhibitory action of Galanin (1-16) on GnRH neurons. oup.comnih.gov In explants containing primary GnRH neurons, both full-length galanin and the truncated Galanin (1-16) fragment inhibit the spontaneous, oscillatory electrical activity characteristic of these cells. oup.comnih.gov This inhibitory action is critical in modulating the response to other neuropeptides. For instance, Galanin (1-16) can rapidly suppress the activation of GnRH neurons induced by kisspeptin-10 (B1632629), a key stimulator of GnRH release. oup.comnih.gov When co-applied, Galanin (1-16) prevents kisspeptin-10 from activating the GnRH neurons. oup.comnih.gov

This inhibitory effect on GnRH neuronal activity directly translates to a reduction in hormone secretion. Using a sensitive bioassay, research has shown that Galanin (1-16) decreases kisspeptin-10-evoked GnRH secretion to below detectable levels. oup.com These findings present galanin as a potential physiological "brake" on the powerful, long-term excitation of GnRH neurons mediated by kisspeptin. oup.com

The mechanism behind this inhibition has been investigated in detail. Studies have confirmed that GnRH neurons express the galanin receptor subtype 1 (GalR1), but not GalR2 or GalR3. oup.comnih.gov The inhibitory effect of Galanin (1-16) is mimicked by a GalR1-specific agonist, but not by agonists for GalR2 or GalR3, confirming that the action is mediated through GalR1. oup.comnih.gov The downstream signaling pathway involves the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to hyperpolarization of the neuron and suppression of its activity. oup.comnih.gov This process is dependent on Gi/o protein signaling but occurs independently of changes in intracellular cyclic AMP (cAMP) levels. oup.comnih.gov

The following table summarizes research findings on the inhibitory effect of Galanin (1-16) on the activity of GnRH neurons in mouse explant models.

Concentration of Galanin (1-16)Effect on GnRH Neuronal ActivityStatistical Significance
100nMInhibitionP < .05
30nMInhibitionP < .05
10nMInhibitionP < .05

This table is based on data from studies assessing the frequency of intracellular calcium oscillations in GnRH neurons as a measure of neuronal activity. oup.comnih.gov

Methodological Approaches and Research Strategies in Studying Galanin 1 16

In Vitro Experimental Paradigms

In vitro, or "test-tube," experiments provide a controlled environment to dissect the specific molecular and cellular actions of Galanin (1-16).

Receptor binding assays are fundamental in determining the affinity and specificity of Galanin (1-16) for its receptors. nih.gov These techniques often use a radiolabeled form of galanin to visualize and quantify receptor binding.

Radioligand Binding and Competition Displacement: In these assays, membranes from tissues or cells expressing galanin receptors are incubated with a radiolabeled ligand, typically 125I-labeled galanin (1-29). diva-portal.orgnih.gov Unlabeled ligands, such as Galanin (1-16), are then added at increasing concentrations to compete with the radioligand for binding sites. The ability of Galanin (1-16) to displace the radiolabeled ligand is measured, allowing for the calculation of its binding affinity (Ki). jneurosci.org For instance, a study using rat hypothalamic membranes found that Galanin (1-16) displaced 125I-galanin with a Ki value of 8.2 nM, demonstrating a high affinity for the hypothalamic galanin receptor. jneurosci.org In contrast, other fragments like galanin (17-29) did not displace the radioligand in the nanomolar range. jneurosci.org A nonpeptide agonist, galnon (B1674412), was also shown to displace 125I-galanin from rat hippocampal membranes. nih.gov

Autoradiography: This technique is used to visualize the anatomical distribution of receptors within tissue sections. nih.gov Brain slices, for example, are incubated with a radioligand like 125I-galanin. diva-portal.org The subsequent addition of unlabeled Galanin (1-16) allows researchers to observe the specific brain regions where it displaces the radioligand, thereby mapping the locations of its binding sites. Autoradiographs of coronal rat brain sections have confirmed that Galanin (1-16), along with fragments like galanin (1-13) and galanin (1-20), effectively displaces 125I-galanin from its receptors, whereas a fragment like galanin (6-20) does not. diva-portal.org

LigandAssay TypeTissue/Cell ModelRadioligandKey Finding (Affinity)
Galanin (1-16) Competition DisplacementRat Hypothalamic Membranes125I-galanin (1-29)Ki = 8.2 nM jneurosci.org
Galanin (1-16) AutoradiographyCoronal Rat Brain Sections125I-galanin (1-29)Displaced radioligand diva-portal.org
galnon Competition DisplacementRat Hippocampal Membranes125I-galaninDisplaced radioligand with micromolar affinity nih.gov
Galanin (1-13) AutoradiographyCoronal Rat Brain Sections125I-galanin (1-29)Displaced radioligand diva-portal.org
Galanin (6-20) AutoradiographyCoronal Rat Brain Sections125I-galanin (1-29)No displacement observed diva-portal.org

Once binding is established, functional assays are employed to determine the downstream consequences of receptor activation. Galanin receptors are G protein-coupled receptors (GPCRs) that trigger intracellular signaling cascades upon activation. nih.govbiorxiv.org

cAMP Accumulation: Galanin receptor type 1 (GalR1) is known to signal through the Gi/o pathway, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). pnas.orgnih.govfrontiersin.org Assays measuring cAMP levels are therefore used to assess the activation of GalR1. pnas.org For example, the expression of GalR1 itself can be regulated by cAMP through the transcription factor CREB. frontiersin.org

IP1 Accumulation: Galanin receptor type 2 (GalR2) primarily signals through the Gq/11 pathway, which activates phospholipase C. pnas.orgpnas.org This leads to the production of inositol (B14025) phosphates, including inositol monophosphate (IP1). Homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) based IP-One assays are used to measure the accumulation of IP1 as an indicator of GalR2 activation. pnas.orgnih.gov

Calcium Imaging: Activation of the Gq/11 pathway by GalR2 also leads to the release of intracellular calcium (Ca2+). researchgate.net Calcium imaging techniques measure these changes in intracellular Ca2+ concentration to assess receptor activity. nih.gov Furthermore, studies have investigated how galanin affects voltage-dependent calcium channels (VDCCs). In the rat nucleus tractus solitarius (NTS), galanin was found to inhibit N- and P/Q-type VDCCs via a Gαi-protein mediated pathway involving GalR1. nih.gov Similarly, in guinea-pig myenteric neurons, Galanin (1-16) was sufficient to mimic the action of full-length galanin in suppressing calcium currents. nih.gov

Electrophysiological techniques directly measure the electrical properties of neurons, providing insight into how Galanin (1-16) modulates neuronal excitability. nih.gov

Patch-Clamp Recording: The whole-cell patch-clamp technique is a primary tool for studying how galanin affects ion channels and membrane potential in individual neurons. nih.govnih.govuk.com Studies using this method have shown that galanin can inhibit neuronal activity. For instance, in myenteric neurons from the guinea-pig small intestine, Galanin (1-16) was shown to suppress calcium currents and activate inwardly rectifying potassium channels, actions that lead to hyperpolarization (a more negative membrane potential), thus making the neuron less likely to fire an action potential. nih.gov Similarly, in the locus coeruleus (LC), galanin induces a dose-dependent hyperpolarization of neurons, an effect mediated primarily by GalR1. researchgate.net Patch-clamp recordings in the medial preoptic area of mice have also been used to study synaptic plasticity in galanin-positive neurons. biorxiv.org

In Vivo Animal Model Research Approaches

In vivo studies in animal models, primarily rodents, are essential for understanding the physiological and behavioral roles of the galanin system.

Genetically engineered mouse models have been instrumental in deciphering the function of endogenous galanin.

Galanin Knockout (GALKO) Mice: These mice have a loss-of-function mutation in the galanin gene, meaning they cannot produce the peptide. karger.com Studies on GALKO mice have revealed that endogenous galanin plays an inhibitory role in pain perception, as these mice are more sensitive to noxious stimuli. pnas.orgnih.gov They also show exacerbated signs of opiate withdrawal, suggesting that galanin normally helps to counteract these symptoms. nih.gov

Galanin Overexpressing (GAL-OE) Mice: These mice are engineered to produce higher-than-normal levels of galanin, often in specific tissues. pnas.org For example, transgenic mice overexpressing galanin under the control of the dopamine (B1211576) β-hydroxylase promoter (which directs expression to noradrenergic neurons) show reduced sensitivity to seizures and decreased signs of morphine withdrawal. karger.comnih.gov These mice also display deficits in certain learning and memory tasks, supporting the hypothesis that elevated galanin levels, as seen in Alzheimer's disease, contribute to cognitive impairments. nih.govunifr.ch Mice that overexpress galanin in the dorsal root ganglia show reduced pain-related behaviors. pnas.orgnih.gov

Direct administration of peptides into the central nervous system of rodents allows researchers to bypass the blood-brain barrier and study their central effects.

Intracerebroventricular (ICV) Administration: This technique involves injecting the peptide directly into the cerebral ventricles, allowing it to diffuse throughout the brain. ICV administration of Galanin (1-16) in rats has been shown to stimulate food consumption, an effect similar to that of the full-length galanin peptide. jneurosci.org This method has also been used to demonstrate the anticonvulsant activity of galanin in various seizure models. frontiersin.org

Intrathecal Application: This involves injecting the peptide into the subarachnoid space surrounding the spinal cord. This route is particularly useful for studying the role of galanin in spinal pain processing. nih.gov Studies have shown that intrathecal administration of galanin can produce both pain-facilitating (at low doses) and pain-inhibiting (at high doses) effects on spinal reflexes. nih.gov

Behavioral Phenotyping Assays for Physiological and Pathological Assessments

The physiological and pathological roles of the N-terminal galanin fragment, Galanin (1-16), are extensively investigated using a variety of behavioral phenotyping assays in mouse and rat models. These tests are crucial for understanding its function in nociception, cognitive performance, and stress responses.

Nociceptive Tests: The modulatory role of Galanin (1-16) in pain signaling is a primary area of research. Studies in rats have utilized the spinal nociceptive flexor reflex model to demonstrate that intrathecal administration of Galanin (1-16) mimics the biphasic effect of the full-length peptide, causing facilitation at lower doses and depression at higher doses. pnas.org This fragment effectively reduces the facilitation of the flexor reflex induced by substance P or C-fiber stimulation. pnas.org Furthermore, behavioral tests assessing mechanical and thermal sensitivity are employed. For instance, in models of neuropathic pain, galanin is shown to have an antiallodynic effect, which is mediated by GalR1 receptors. nih.gov Conversely, at low doses in normal rats, galanin can induce mechanical and cold allodynia, an effect mediated by GalR2 receptors. nih.gov The formalin test is another common assay where nociceptive behavior is quantified by observing flinching and shaking responses to a formalin injection. nih.gov The consistent finding across these models is that the N-terminal portion of galanin is critical for its biological activity in the spinal cord. pnas.org

Cognitive Performance: While direct studies on Galanin (1-16) are less common, the broader galanin system's impact on cognition is well-documented, implying a role for the active N-terminal fragment. Galanin is known to impair learning and memory, and these functions are assessed using tasks such as the t-maze to evaluate spatial learning and memory. pnas.org The inhibitory effect of galanin on acetylcholine (B1216132) release in the hippocampus, a key region for memory formation, provides a mechanistic basis for these cognitive effects. pnas.orgnih.gov

Stress Response Tests: The galaninergic system is deeply involved in the regulation of stress responses. pnas.org Behavioral assays like the forced swim test are used to evaluate depressive-like behaviors, where galanin agonists have shown antidepressant-like effects. nih.gov Acute stress has been found to alter the expression of galanin receptors in the rat adenohypophysis, with GalR1 expression increasing and GalR3 expression decreasing, highlighting the system's dynamic response to stressors. pnas.org

Microdialysis for Neurotransmitter and Neuropeptide Monitoring in Specific Brain Regions

In vivo microdialysis is a powerful technique used to measure the release of endogenous substances, including neurotransmitters and neuropeptides, from the extracellular space of specific brain regions in awake, freely moving animals. This method has been instrumental in elucidating the functional effects of the galanin system.

Studies have successfully used microdialysis to monitor the release of galanin itself in the dorsal horn of the rat spinal cord, demonstrating that its release is evoked by electrical stimulation of the sciatic nerve. nih.gov More commonly, microdialysis is employed to measure how galanin modulates the release of other neurotransmitters. For instance, research has shown that galanin differentially regulates acetylcholine (ACh) release in the hippocampus. frontiersin.org In the ventral hippocampus of the rat, local infusion of galanin significantly inhibits both basal and scopolamine-stimulated ACh release. nih.govfrontiersin.orgnih.gov Crucially, the N-terminal fragment Galanin (1-16) was also shown to be an effective agonist in this system, inhibiting scopolamine-induced ACh release, confirming its functional activity at these presynaptic receptors. pnas.org

In addition to the cholinergic system, microdialysis has revealed that galanin influences dopaminergic pathways. Microinjection of galanin into the hypothalamic paraventricular nucleus (PVN) leads to increased dopamine release and decreased ACh release in the nucleus accumbens, a key area of the brain's reward system. nih.govspringernature.com This suggests a mechanism by which hypothalamic galanin may initiate feeding behavior by modulating mesolimbic neurotransmission. nih.gov The complexity of galanin's effects is highlighted by findings that its influence on striatal ACh release can be dependent on the animal's state of arousal. springernature.com

Molecular and Structural Biology Techniques

Gene and mRNA Expression Analysis (e.g., Quantitative RT-PCR, In Situ Hybridization)

Analyzing the expression patterns of the galanin gene (GAL) and the genes for its receptors (GALR1, GALR2, GALR3) is fundamental to understanding the galaninergic system's function. In situ hybridization (ISH) and quantitative real-time PCR (qRT-PCR) are the primary techniques used for this purpose.

In Situ Hybridization (ISH): This technique allows for the precise localization of specific mRNA transcripts within tissue sections, providing anatomical context to gene expression. ISH studies using radiolabeled or fluorescent oligonucleotide probes have mapped the distribution of preprogalanin mRNA in the rat brain, revealing high concentrations in hypothalamic nuclei (paraventricular, supraoptic, arcuate), the locus coeruleus, and the nucleus tractus solitarii. nih.gov These findings align with the protein distribution and suggest galanin's involvement in regulating functions from water balance to blood pressure. nih.gov ISH has also been used to demonstrate the co-localization of oxytocin (B344502) mRNA and galanin protein in the same magnocellular neurons of the hypothalamus. Furthermore, fluorescent in situ hybridization (FISH) has been used to visualize distinct galanin and GRP mRNA particles within single cells in the rat spinal cord. springernature.com

Quantitative RT-PCR (qRT-PCR): This method provides sensitive and quantitative measurement of mRNA expression levels. qRT-PCR has been used to determine the relative expression of the three galanin receptor subtypes in various tissues. For example, in the rat adenohypophysis, all three receptor subtypes are present, with GalR2 showing the highest expression. pnas.org Similarly, studies in porcine small intestine show differential expression of GALR1, GALR2, and GALR3 across the duodenum, jejunum, and ileum. This technique is also critical for studying the regulation of gene expression. For instance, qRT-PCR has shown that acute stress increases GalR1 and decreases GalR3 mRNA levels in the adenohypophysis. pnas.org In sympathetic neurons, depolarization induces a rapid and transient increase in PACAP mRNA, while VIP and galanin mRNA levels rise more slowly, correlating more closely with peptide production.

Immunocytochemistry and Immunohistochemistry for Protein Localization and Distribution

Immunocytochemistry (ICC) and immunohistochemistry (IHC) are indispensable techniques for visualizing the location and distribution of the galanin peptide and its receptors at the cellular and subcellular level. These methods use specific antibodies to detect the target proteins within tissue sections.

Numerous studies have used IHC to map galanin-like immunoreactivity throughout the central and peripheral nervous systems of various species, including rats, humans, and amphibians. nih.gov In the human brain, galanin-immunoreactive cells are concentrated in the hypothalamus and the basal nucleus of Meynert, with widespread fiber distribution in the septum, amygdala, and hippocampus. In the rat, galanin immunoreactivity is found to co-exist with choline (B1196258) acetyltransferase in septal neurons that project to the hippocampus. nih.gov In the human pancreas, galanin-immunoreactive nerve fibers are found around acini, ductules, and blood vessels, and co-exist with vasoactive intestinal peptide in many ganglionic nerve cells.

These techniques have also been crucial for localizing the three galanin receptor subtypes. In the rat adenohypophysis, IHC has clearly demonstrated the presence of GalR1, GalR2, and GalR3 proteins. pnas.org Similarly, in human colorectal cancer tissues, IHC has been used to evaluate the expression of all three receptors, revealing stronger immunoreactivity for GalR1 and GalR3 in cancer cells compared to normal epithelial cells.

Cryoelectron Microscopy and Computational Docking for Structural Insights into Receptor-Ligand Complexes

Understanding the precise interaction between galanin and its receptors at the atomic level is crucial for rational drug design. Cryoelectron microscopy (cryo-EM) and computational docking are leading-edge techniques used to achieve this.

Cryoelectron Microscopy (Cryo-EM): This structural biology technique allows for the determination of the three-dimensional structure of large macromolecular complexes, like GPCRs, in a near-native state. Recent breakthroughs have provided high-resolution cryo-EM structures of the human galanin receptors GALR1 and GALR2 in complex with G proteins and the endogenous ligand galanin. frontiersin.orgnih.govnih.gov These structures have revealed that the galanin peptide adopts a primarily alpha-helical conformation and binds at the extracellular vestibule of the receptors, lying almost parallel to the cell membrane without penetrating deeply into the receptor core. frontiersin.orgnih.gov This binding mode is distinct from many other peptide-bound GPCRs. frontiersin.org The structural data also provide insights into the determinants of G protein selectivity, showing how GALR1 couples to Go and GALR2 couples to Gq. frontiersin.orgnih.gov

Computational Docking: This method uses computer algorithms to predict the preferred orientation of one molecule (the ligand, e.g., Galanin (1-16)) when bound to another (the receptor, e.g., GALR1) to form a stable complex. Docking studies of the N-terminal region of galanin with models of the galanin receptors have been performed to predict the crucial amino acid residues involved in binding. These computational predictions are validated by and are in agreement with experimental data from mutagenesis studies and the cryo-EM structures, which confirm that the N-terminal 1-16 region of galanin is the primary determinant for high-affinity receptor binding. frontiersin.org

Peptide Synthesis and Rational Analog Design

The investigation of Galanin (1-16) and its physiological roles heavily relies on the ability to produce the peptide and its derivatives synthetically. Solid-phase peptide synthesis (SPPS) has been the principal method for creating Galanin (1-16) and its various fragments, enabling researchers to study its structure-activity relationships. nih.govnih.govdiva-portal.org

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for producing Galanin (1-16) and related fragments. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. jneurosci.orgbachem.com The process begins with the C-terminal amino acid anchored to the resin, and subsequent amino acids are added sequentially. Each cycle of amino acid addition consists of deprotecting the Nα-amino group of the resin-bound amino acid, followed by the coupling of the next protected amino acid in the sequence. bachem.com

Two primary chemical strategies are employed in SPPS: t-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) chemistry. For instance, Galanin (1-16) has been synthesized manually using Boc-protected amino acids on a p-methylbenzhydrylamine resin. jneurosci.org In this process, protecting groups are used for the side chains of reactive amino acids like serine (benzyl-), tyrosine (p-bromobenzyloxycarbonyl-), and histidine (dinitrophenyl-) to prevent unwanted side reactions. jneurosci.org Fmoc chemistry, which uses a base-labile protecting group, is also widely used in automated peptide synthesizers for generating galanin analogs. nih.gov

Following the complete assembly of the peptide chain, the peptide is cleaved from the resin support. This is often accomplished using a strong acidolytic cleavage cocktail, such as Reagent K, which contains trifluoroacetic acid (TFA), water, and various scavengers to protect sensitive residues. nih.gov The crude peptide is then purified, typically by reverse-phase high-pressure liquid chromatography (RP-HPLC), and its identity and purity are confirmed by methods like mass spectrometry. diva-portal.orgnih.gov This synthetic approach has been successfully used to produce not only Galanin (1-16) but also a variety of its N-terminal fragments, including Galanin (1-9), Galanin (1-13), and Galanin (1-20), which are instrumental in researching receptor binding and function. diva-portal.orgjneurosci.org

Synthesis DetailDescriptionSource(s)
Primary Method Solid-Phase Peptide Synthesis (SPPS) nih.gov, nih.gov, diva-portal.org, bachem.com
Chemical Strategies t-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) jneurosci.org, nih.gov
Resin Example p-methylbenzhydrylamine resin (for Boc chemistry) jneurosci.org
Cleavage Method Acidolytic cleavage (e.g., using Trifluoroacetic Acid - TFA) nih.gov
Purification Reverse-phase high-pressure liquid chromatography (RP-HPLC) diva-portal.org, nih.gov
Synthesized Fragments Gal(1-9), Gal(1-13), Gal(1-16), Gal(1-20) diva-portal.org, jneurosci.org

The diverse biological effects of galanin are mediated through three distinct G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3. nih.govpatsnap.com A significant challenge and a key research strategy in the field has been the development of ligands and antagonists that can selectively target these individual receptor subtypes. Such tools are indispensable for dissecting the specific physiological and pathological roles of each receptor. nih.gov

Galanin (1-16) itself serves as a foundational structure for many of these probes, as it retains high affinity for GalR1 and GalR2. nih.govnih.gov However, its lack of strong selectivity has driven the rational design of numerous analogs. Research has shown that even minor modifications, such as the substitution of L-Trp2 with D-Trp2 in Galanin (1-16), can drastically reduce binding affinity, highlighting key residues for receptor interaction. nih.gov

Through extensive research, a portfolio of subtype-selective ligands has been developed. These compounds, acting as either agonists (activators) or antagonists (blockers), serve as critical research probes. For example, the chimeric peptide M35 was developed as a non-selective galanin receptor antagonist, while M15 also functions as an antagonist. researchgate.netpnas.orgnih.gov More targeted ligands include AR-M1896 , a selective GalR2 agonist, and M871 , a GalR2-selective antagonist. pnas.orgresearchgate.net For GalR1, the non-peptide compound RWJ-57408 acts as a selective antagonist. nih.gov The development of non-peptidic antagonists like SNAP-37889 and SNAP-398299 for GalR3, which can cross the blood-brain barrier, has been a major advancement for in vivo studies. researchgate.net These selective probes allow researchers to attribute specific biological functions to individual galanin receptor subtypes, such as the role of GalR1 in modulating Ca2+ influx in neurons or the involvement of GalR3 in mood disorders. nih.govresearchgate.net

Ligand/AntagonistTypeSelectivitySource(s)
Galanin (1-16) AgonistHigh affinity for GalR1 and GalR2 nih.gov, nih.gov
Galanin (2-11) AgonistSelective for GalR2/GalR3 over GalR1 nih.gov
M35 / M15 AntagonistNon-selective researchgate.net, pnas.org, nih.gov
AR-M1896 AgonistGalR2 selective pnas.org
M871 AntagonistGalR2 selective researchgate.net
RWJ-57408 AntagonistGalR1 selective (non-peptide) nih.gov
SNAP-37889 AntagonistGalR3 selective (non-peptide) researchgate.net
Galnon AgonistNon-selective (systemically active) nih.gov, nih.gov

A major hurdle in the therapeutic application and in vivo study of peptides like Galanin (1-16) is their poor metabolic stability. Natural peptides are rapidly degraded by proteases in the body, leading to a very short half-life; for instance, Galanin (1-16) has a half-life of approximately 60 minutes in rat cerebrospinal fluid and as low as 2-5 minutes in circulation. nih.govnih.gov To overcome this limitation, several chemical modification strategies have been devised to enhance peptide stability and prolong their presence in animal models.

One innovative approach is the introduction of lanthionine bridges . Lanthipeptides are characterized by thioether crosslinks (lanthionine or methyllanthionine), which are formed by linking dehydrated serine or threonine residues with cysteine. nih.govnih.gov This cyclization creates a conformational constraint that not only enhances proteolytic resistance but can also increase receptor specificity. nih.govnih.gov A notable example is M89b, a methyllanthionine-stabilized galanin analog that exhibits high specificity for the GAL2R and a significantly prolonged serum half-life. nih.govresearchgate.net

Other effective strategies include:

Substitution with unnatural amino acids: Replacing natural L-amino acids at cleavage sites with their D-enantiomers makes the peptide resistant to standard proteases, thereby increasing its half-life. nih.govnih.govcreative-peptides.com

Terminal Modifications: Capping the N-terminus with acetylation and the C-terminus with amidation protects the peptide from degradation by exopeptidases. creative-peptides.comresearchgate.net

Lipidation and Cationization: Attaching a fatty acid chain (lipidization), such as palmitoyl, and adding a tail of positively charged amino acids (cationization), like oligo-lysine, can improve bioavailability and dramatically increase half-life. The analog Gal-B2, for example, incorporates these features and shows an 80-fold increase in half-life compared to Galanin (1-16). nih.govnih.gov

Backbone Modification: Inserting non-natural spacers, such as 7-amino heptanoic acid, into the peptide backbone can alter its conformation and hinder protease recognition. nih.gov

These modifications are crucial for developing galanin-based research tools and potential therapeutics that are effective upon systemic administration in animal models. nih.govresearchgate.net

StrategyDescriptionExampleSource(s)
Lanthionine Modification Introduction of thioether crosslinks to create a constrained cyclic structure.M89b (methyllanthionine-stabilized GAL2R agonist) researchgate.net, nih.gov, nih.gov
D-Amino Acid Substitution Replacing L-amino acids with D-isomers to resist proteolysis.D-Gal(7-Ahp)-B2 nih.gov, nih.gov
Lipidation & Cationization Attaching a fatty acid and a positively charged amino acid tail.Gal-B2 (NAX 5055) nih.gov, nih.gov
Terminal Capping Acetylation of the N-terminus and/or amidation of the C-terminus.General strategy for peptide drugs researchgate.net, creative-peptides.com
Backbone Spacers Inserting non-natural linkers like 7-amino heptanoic acid.D-Gal(7-Ahp)-B2 nih.gov

Future Directions and Emerging Research Avenues for Galanin 1 16 Studies

Development of Highly Selective and Potent Receptor Ligands for Delineating Galaninergic System Function

A significant hurdle in galanin research has been the limited availability of receptor-subtype-specific ligands. diva-portal.org The development of such tools is paramount to dissecting the distinct functions of the three galanin receptors (GalR1, GalR2, and GalR3). diva-portal.orgdiva-portal.org Galanin (1-16) itself binds with high affinity to both GalR1 and GalR2. nih.gov

Recent progress has yielded several promising compounds. For instance, the galanin fragment galanin (2-11) was identified as a ligand that does not bind to GalR1, and further modification led to analogues with preference for GalR2. diva-portal.orgnih.gov Researchers have successfully designed chimeric peptides with antagonistic properties and peptide analogues with specific agonist activities. pnas.org One such agonist, AR-M1896, demonstrates high selectivity for GalR2, while another, AR-M961, is an agonist at both GalR1 and GalR2. pnas.org The creation of these tools allows for more precise differentiation of receptor-specific effects in various models. pnas.org The ongoing design of novel ligands, including N-terminally extended analogues, is a critical future direction aimed at improving subtype selectivity and providing better tools to probe the galaninergic system. diva-portal.org

LigandReceptor Selectivity/ActivityReference
Galanin (1-16) High-affinity agonist for GalR1 and GalR2. nih.govpnas.org nih.govpnas.org
Galanin (2-11) Selective for GalR2 over GalR1. nih.govpnas.org nih.govpnas.org
AR-M961 High-affinity agonist for both GalR1 and GalR2. pnas.org pnas.org
AR-M1896 Specific GalR2 agonist with 500-fold selectivity over GalR1. pnas.org pnas.org
M1145 Specific GalR2 agonist with 90-fold preference over GalR1. nih.gov nih.gov

Elucidation of Novel Intracellular Signaling Pathways and Protein-Protein Interactions

Galanin (1-16) exerts its effects by activating three distinct G protein-coupled receptors (GPCRs), which trigger different intracellular cascades. diva-portal.orgnih.gov A key area of future research involves mapping these pathways in greater detail. It is established that GalR1 and GalR3 primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP). pnas.orgcas.cz In contrast, GalR2 mainly signals through Gq/11 proteins, activating phospholipase C (PLC), which results in increased intracellular calcium levels. pnas.orgcas.cz

Emerging research is uncovering more complex signaling networks. For example, GalR2 stimulation has been linked to the activation of the AKT pathway, which is critical for neuronal survival and development. cas.cznih.gov Both GalR1 and GalR2 activation can also influence the mitogen-activated protein kinase (MAPK) pathway. cas.cznih.gov Furthermore, studies have shown that galanin can activate G protein-gated inwardly rectifying potassium (GIRK) channels via GalR1, leading to neuronal inhibition. oup.com The investigation of these and other novel protein-protein interactions will provide a more comprehensive understanding of how Galanin (1-16) achieves its diverse biological effects.

ReceptorPrimary G-Protein CouplingKey Downstream EffectOther Associated PathwaysReference
GalR1 Gi/oInhibition of Adenylyl Cyclase (↓ cAMP)MAPK, GIRK Channel Activation pnas.orgnih.govoup.com
GalR2 Gq/11Stimulation of Phospholipase C (↑ Ca2+)AKT, MAPK pnas.orgcas.cznih.gov
GalR3 Gi/oInhibition of Adenylyl Cyclase (↓ cAMP)- pnas.orgcas.cz

Utilization of Advanced Animal Models for Complex Disease Pathophysiology Research

To translate basic findings into clinical applications, researchers are increasingly using sophisticated animal models. Galanin receptor knockout (KO) mice have been instrumental in this effort. For instance, studies using GalR2-KO and GalR3-KO mice have begun to unravel the roles of these receptors in learning, memory, and anxiety, with findings indicating that the loss of GalR3 can impair learning and induce anxiety in older mice. mdpi.com

In the field of pain research, the Bennett model of neuropathic pain has been used to show that intrathecal administration of a GalR1/GalR2 agonist has an antiallodynic effect, an effect mediated by GalR1, whereas GalR2 activation appears to be pronociceptive (pain-promoting). pnas.org For mood disorders, the olfactory bulbectomy (OBX) rat model of depression has been used to demonstrate that Galanin(1-15) can enhance the antidepressant-like effects of drugs like Escitalopram. mdpi.com Animal models of liver fibrosis and inflammation are also being used to show that galanin can have protective effects, potentially through GalR2/3 activation and modulation of macrophage phenotype. nih.gov These advanced models are essential for studying the complex, often contradictory, roles of galanin in disease.

Investigation of Functional Cross-Talk with Other Neurotransmitter and Neuropeptide Systems

Galanin rarely acts in isolation; its receptors are often co-localized with those for classical neurotransmitters and other neuropeptides, leading to functional cross-talk. researchgate.net A major avenue of future research is the study of receptor heteromers, where two different receptors form a functional complex. Strong evidence points to the existence of GalR–5-HT1A (serotonin) heteromers in the brain. tandfonline.comfrontiersin.org The formation of these complexes, which can be influenced by galanin fragments, appears to be a key mechanism by which galanin modulates serotonergic transmission, which is highly relevant for depression. tandfonline.comfrontiersin.org

Functional interactions have also been demonstrated with the neuropeptide Y (NPY) system, where antagonistic interactions between GalR and NPY Y1 receptors have been observed. frontiersin.org In the hypothalamus, galanin has been shown to be a potent inhibitor of gonadotropin-releasing hormone (GnRH) neurons, acting as a functional brake on kisspeptin-driven excitation, a critical interaction for reproductive function. oup.com Understanding the dynamics of these heteromers and functional interactions is crucial for predicting the systemic effects of any galanin-based therapeutic.

Identification of New Therapeutic Targets Based on Galanin (1-16) Mechanisms in Pre-Clinical Models

The diverse actions of the galaninergic system make it a promising source of new therapeutic targets for a wide range of disorders. scispace.comresearchgate.net

Pain: In preclinical models of neuropathic pain, activation of GalR1 produces antinociceptive effects, suggesting that selective GalR1 agonists could be developed as treatments for chronic pain. pnas.orgmdpi.com

Epilepsy and Neuroprotection: Galanin has potent anticonvulsant and neuroprotective properties. diva-portal.orgbiorxiv.org Activation of galanin receptors in animal models can suppress seizures, and research has linked a mutation in the human galanin gene to temporal lobe epilepsy. diva-portal.orgbiorxiv.org

Depression: The galaninergic system is deeply involved in mood regulation. nih.gov While GalR1 and GalR3 activation can produce depressive-like behaviors, GalR2 activation appears to have antidepressant-like effects. mdpi.comnih.gov This makes GalR2 agonists and GalR1/GalR3 antagonists potential novel antidepressants. nih.gov Furthermore, galanin fragments like Gal(1-15) have been shown to augment the effects of selective serotonin (B10506) reuptake inhibitors (SSRIs). mdpi.com

Alzheimer's Disease: Galanin expression is significantly increased in the basal forebrain in Alzheimer's disease, where it may play a complex, modulatory role. researchgate.netscispace.com Delineating the receptor-specific effects is critical for determining therapeutic strategies.

Cancer: The galaninergic system is expressed in various tumors and can have dual effects, either promoting or inhibiting proliferation depending on the receptor and cancer type. nih.gov This suggests that specific GalR agonists or antagonists could serve as targeted cancer therapies. nih.gov

Metabolic and Inflammatory Diseases: Galanin is involved in regulating inflammation and metabolism. nih.gov Recent studies in mouse models of liver disease show that galanin can reduce inflammation and fibrosis, highlighting its potential as a therapeutic for conditions like nonalcoholic steatohepatitis (NASH). nih.gov

Application of Emerging Technologies and Methodologies in Galaninergic Research

Advances in technology are providing unprecedented insights into the galanin system. A landmark development is the use of cryo-electron microscopy (cryo-EM) to determine the high-resolution structures of GalR1 and GalR2 bound to galanin and their respective G-proteins. pnas.org These structural insights reveal the precise molecular basis for how galanin binds to its receptors and what determines their G-protein selectivity, providing a blueprint for the rational design of new, more specific drugs. pnas.org

In parallel, real-time, label-free techniques are being used to evaluate G-protein signaling with high precision. diva-portal.org These methods allow for a more nuanced understanding of receptor activation and signaling kinetics compared to traditional second messenger assays. diva-portal.org The application of these and other emerging methodologies, such as advanced in vivo imaging and single-cell transcriptomics, will continue to accelerate the pace of discovery in galaninergic research.

Q & A

Basic Research Questions

Q. What structural and functional characteristics distinguish Galanin (1-16) from full-length Galanin (1-29)?

  • Galanin (1-16) retains the N-terminal domain critical for receptor binding, including residues 1–13, which are essential for high-affinity interaction with GalR1 receptors . Unlike full-length Galanin (1-29), the truncated (1-16) form lacks the C-terminal region involved in receptor subtype promiscuity (e.g., GalR2/R3 activation), making it more selective for GalR1 . Structural studies using NMR and circular dichroism show that Galanin (1-16) adopts a helical conformation in lipid environments, similar to the full-length peptide, but with reduced stability in aqueous solutions .

Q. How should researchers validate the purity and stability of Galanin (1-16) in experimental setups?

  • Key validation steps include:

  • HPLC analysis : Ensure ≥98% purity to avoid off-target effects from truncated peptides .
  • Amino acid composition analysis : Verify sequence integrity (±10% deviation acceptable) .
  • Storage : Lyophilized powder should be stored at -20°C in airtight containers to prevent hygroscopic degradation; reconstituted solutions in sterile buffers (e.g., PBS) are stable for ≤1 week at 4°C .

Q. What receptor subtypes does Galanin (1-16) primarily target, and how can this specificity be confirmed experimentally?

  • Galanin (1-16) selectively activates GalR1 (Ki ≈ 0.98–3 nM) with minimal activity at GalR2/R3 . To confirm specificity:

  • Use GalR1 antagonists (e.g., RWJ-57408, 10 µM) to block its effects in functional assays .
  • Compare responses to GalR2/R3 agonists (e.g., Galanin 2-11), which do not replicate Galanin (1-16)'s inhibition of Ca²⁺ influx .
  • Perform receptor knockout models or siRNA-mediated GalR1 knockdown to abolish activity .

Advanced Research Questions

Q. How does Galanin (1-16) inhibit voltage-dependent Ca²⁺ influx in myenteric neurons, and what experimental controls are critical for this analysis?

  • Mechanism : Galanin (1-16) activates GalR1, which couples to Gi/o proteins, reducing cAMP and enhancing GIRK (G-protein-regulated inward-rectifier K⁺) channel activity. This hyperpolarizes neurons, closing voltage-gated Ca²⁺ channels (VGCCs) and decreasing Ca²⁺ influx .
  • Key controls :

  • CdCl₂ (500 µM) : Blocks VGCCs to confirm Ca²ⁿ signals are voltage-dependent .
  • Fluo-4/AM calibration : Normalize Ca²⁺ fluorescence to baseline (5 mM K⁺) and post-stimulus recovery (72 mM K⁺) .
  • Dose-response curves : Use 0.01–1 µM Galanin (1-16) to establish EC₅₀ (0.172 µM) and validate efficacy thresholds .

Q. How can researchers resolve contradictions in reported EC₅₀ values for Galanin (1-16) across different neuronal preparations?

  • Discrepancies arise from tissue-specific GalR1 density, assay conditions (e.g., extracellular K⁺ concentration), and intracellular Ca²⁺ buffering. To address this:

  • Standardize protocols : Use identical K⁺ depolarization (e.g., 72 mM KCl for 1 min) and Ca²⁺ imaging parameters .
  • Normalize data : Express inhibition as % reduction relative to baseline (e.g., 53.55 ± 5.95% at 1 µM) .
  • Cross-validate with electrophysiology : Patch-clamp recordings of VGCC currents can isolate Galanin (1-16) effects from secondary signaling .

Q. What advanced techniques are required to map Galanin (1-16)-induced signaling cascades in vivo?

  • Optogenetic/pharmacogenetic tools : Express GalR1 in specific neuron populations (e.g., ChAT⁺ myenteric neurons) to study gastrointestinal motility .
  • Phosphoproteomics : Identify downstream targets (e.g., MAPK, ERK1/2) using SILAC labeling and anti-phospho antibody arrays .
  • In vivo Ca²⁺ imaging : Combine fiber photometry with Galanin (1-16) microinjections to monitor real-time neuronal activity in behaving models .

Methodological Recommendations

  • For in vitro studies : Pre-incubate neurons with Galanin (1-16) for ≥10 min to ensure receptor saturation before depolarization .
  • For behavioral assays : Administer intracerebroventricular (ICV) or intraperitoneal (IP) doses of 1–10 nmol/kg to study anti-convulsant or analgesic effects .
  • Avoid common pitfalls : Include scrambled peptide controls (e.g., reverse-sequence analogs) to rule out nonspecific membrane interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.